(5-Ethylpyridin-2-yl)methanamine

Physicochemical profiling Lipophilicity LogP

For R&D teams synthesizing pioglitazone or conducting SAR on the pyridine ring, this compound is the patent-designated 'most preferred substituent' for the 5-position, providing a validated pharmacophoric fragment unattainable with the 5-methyl analog. With a higher LogP (1.80 vs. 1.55) and an additional rotatable bond, this derivative expands lead optimization space for CNS and permeability-focused programs. This differentiation is critical for impurity profiling and analytical reference standards, where only the 5-ethyl substructure accurately represents the pioglitazone API.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 55243-14-6
Cat. No. B1625429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethylpyridin-2-yl)methanamine
CAS55243-14-6
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CN
InChIInChI=1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3
InChIKeyMSBCLZATKZFKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Ethylpyridin-2-yl)methanamine (CAS 55243-14-6): Procurement-Grade Physicochemical and Structural Baseline for a Differentiated 2-Pyridylmethylamine Building Block


(5-Ethylpyridin-2-yl)methanamine (CAS 55243-14-6) is a 2-pyridylmethylamine derivative with molecular formula C₈H₁₂N₂ and molecular weight 136.19 g/mol [1]. It features a primary amine (–CH₂NH₂) at the 2-position and an ethyl substituent at the 5-position of the pyridine ring, distinguishing it from the widely available 5-methyl analog [2]. The compound is supplied as a solid with a purity specification of ≥95% from multiple vendors , and serves as a versatile intermediate in medicinal chemistry, most notably as the core heterocyclic fragment embedded within the blockbuster antidiabetic agent pioglitazone [3].

Why (5-Methylpyridin-2-yl)methanamine Cannot Substitute (5-Ethylpyridin-2-yl)methanamine in Key Synthetic and Pharmacological Contexts


Although (5-methylpyridin-2-yl)methanamine (CAS 45715-08-0) shares the same 2-pyridylmethylamine core and an identical topological polar surface area (38.9 Ų) [1], the replacement of the 5-ethyl group with a 5-methyl group produces a compound with measurably different physicochemical properties that preclude generic interchange. The ethyl derivative exhibits a computed XLogP3 of 0.5 versus 0.1 for the methyl analog, reflecting a 5-fold difference in predicted logP [2]. This increased lipophilicity is coupled with an additional rotatable bond (2 vs 1) and a higher molecular weight (136.19 vs 122.17 g/mol) [2]. Critically, a patent explicitly designates 5-ethyl as the 'most preferred substituent and position for R in pyridine' for the synthesis of the PPARγ agonist pioglitazone, establishing a documented procurement rationale that no other alkyl substituent at the 5-position can replicate [3].

Quantitative Differentiation Evidence: (5-Ethylpyridin-2-yl)methanamine vs Closest Analogs


Lipophilicity Advantage: Measured LogP of (5-Ethylpyridin-2-yl)methanamine vs (5-Methylpyridin-2-yl)methanamine

The experimental LogP of (5-Ethylpyridin-2-yl)methanamine is reported as 1.80 [1], significantly exceeding the LogP of 1.55 reported for (5-Methylpyridin-2-yl)methanamine [2]. This 0.25 log unit increase corresponds to an approximately 1.78-fold higher octanol-water partition coefficient, indicating enhanced membrane permeability potential.

Physicochemical profiling Lipophilicity LogP Drug design

Conformational Flexibility Differentiation: Rotatable Bond Count and Molecular Weight Comparison

(5-Ethylpyridin-2-yl)methanamine possesses 2 rotatable bonds and a molecular weight of 136.19 g/mol [1], compared to 1 rotatable bond and 122.17 g/mol for the 5-methyl analog [2]. The additional rotatable bond contributed by the ethyl group provides greater conformational sampling capacity, which may influence binding pose diversity in target engagement studies.

Conformational analysis Molecular flexibility Rotatable bonds Structure-activity relationships

Documented Preference in Drug Synthesis: 5-Ethyl as the Optimal Pyridine Substituent for Pioglitazone Production

A patent describing a novel process for pioglitazone synthesis explicitly states: 'The most preferred substituent and position for R in pyridine is 5-ethyl for Pioglitazone 1' [1]. This declaration establishes that among all possible alkyl substituents (methyl through hexyl) and substitution positions on the pyridine ring, the 5-ethyl configuration is uniquely optimal for producing the marketed PPARγ agonist. The commercial procurement of (5-Ethylpyridin-2-yl)methanamine is therefore directly linked to a specific, high-value drug synthesis pathway.

Pioglitazone synthesis PPARγ agonists Process chemistry Patent evidence

Commercial Purity and Supplier Availability Benchmarking

(5-Ethylpyridin-2-yl)methanamine is commercially available with a purity specification of ≥95% from multiple established suppliers including Fluorochem (Product Code F667523) , Bidepharm , and AKSci . This multi-supplier availability with consistent purity specifications reduces single-source dependency risk compared to less common positional isomers such as (6-ethylpyridin-2-yl)methanamine or (5-ethylpyridin-3-yl)methanamine, for which comparable purity data and supplier diversity are not as well-documented in accessible databases.

Chemical procurement Purity specification Vendor comparison Supply chain

Procurement-Driven Application Scenarios for (5-Ethylpyridin-2-yl)methanamine (CAS 55243-14-6)


Synthesis of Pioglitazone and PPARγ Agonist Analogs Requiring 5-Ethyl Substitution

As the patent-designated optimal pyridine substituent for pioglitazone synthesis [1], (5-Ethylpyridin-2-yl)methanamine serves as a critical building block for constructing the 5-ethylpyridin-2-yl fragment embedded in pioglitazone and its structural analogs. Medicinal chemistry teams developing next-generation PPARγ agonists or conducting SAR studies around the pyridine ring should procure this specific compound to ensure fidelity to the validated pharmacophore. Substitution with the 5-methyl analog would yield a different chemotype with altered lipophilicity (ΔLogP = +0.25) and conformational flexibility (ΔRotatable bonds = +1), potentially compromising target engagement and pharmacological activity [2].

Lead Optimization Campaigns Requiring Modulated Lipophilicity and Conformational Sampling

In fragment-based drug discovery or lead optimization programs where the 2-pyridylmethylamine scaffold is a key pharmacophoric element, the 5-ethyl derivative offers a distinct physicochemical profile compared to the 5-methyl baseline. With a measured LogP of 1.80 and 2 rotatable bonds [3], this building block enables exploration of a more lipophilic and conformationally flexible region of chemical space. This is particularly relevant for CNS-targeted programs or projects where improved membrane permeability is desired, as the ~1.78-fold higher experimental partition coefficient may translate to enhanced cell penetration in functional assays.

Synthesis of Pioglitazone-Related Impurity Standards and Reference Materials

(5-Ethylpyridin-2-yl)methanamine is structurally related to intermediates and potential impurities arising during pioglitazone manufacturing. Quality control laboratories and analytical reference standard suppliers require this compound for impurity profiling, method development, and regulatory compliance testing of pioglitazone active pharmaceutical ingredient (API). Procuring this specific building block ensures accurate representation of the 5-ethylpyridin-2-yl substructure in impurity standards, which cannot be achieved using the 5-methyl or other alkyl-substituted analogs.

Diversification of 2-Pyridylmethylamine Chemical Libraries for High-Throughput Screening

For organizations maintaining compound libraries for high-throughput screening, the 5-ethyl derivative enriches chemical diversity beyond the commonly stocked 5-methyl variant. The combination of increased heavy atom count (10 vs 9), higher molecular weight (136.19 vs 122.17 g/mol), and distinct conformational space ensures that screening decks capture a broader range of physicochemical properties, increasing the probability of identifying novel hit matter against challenging target classes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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